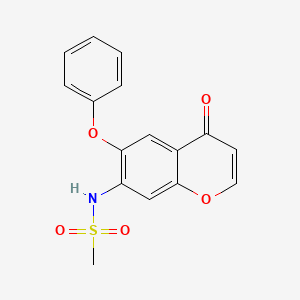

7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one

Katalognummer B8609729

Molekulargewicht: 331.3 g/mol

InChI-Schlüssel: KJJUXOQDQJGDTI-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Procedure details

Name

[Cu]

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

CS(=O)(=O)Nc1cc2occc(=O)c2cc1O

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Identifiers

|

REACTION_SMILES

|

[Br:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[C:25](=[O:26])([O-:27])[O-:28].[CH3:32][N:33]([CH3:34])[CH:35]=[O:36].[CH3:38][CH2:39][O:40][C:41](=[O:42])[CH3:43].[ClH:31].[Cu:37].[K+:29].[K+:30].[OH2:44].[OH:1][c:2]1[c:3]([NH:13][S:14](=[O:15])(=[O:16])[CH3:17])[cH:4][c:5]2[c:6]([c:7](=[O:11])[cH:8][cH:9][o:10]2)[cH:12]1>>[O:1]([c:2]1[c:3]([NH:13][S:14](=[O:15])(=[O:16])[CH3:17])[cH:4][c:5]2[c:6]([c:7](=[O:11])[cH:8][cH:9][o:10]2)[cH:12]1)[c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

Brc1ccccc1

|

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

O=C([O-])[O-]

|

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

CCOC(C)=O

|

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

[Cu]

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

[Cu]

|

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

[K+]

|

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

[K+]

|

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

CS(=O)(=O)Nc1cc2occc(=O)c2cc1O

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)Nc1cc2occc(=O)c2cc1O

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CS(=O)(=O)Nc1cc2occc(=O)c2cc1Oc1ccccc1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |